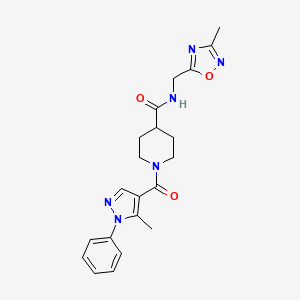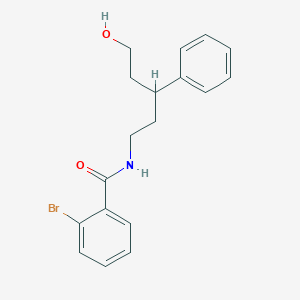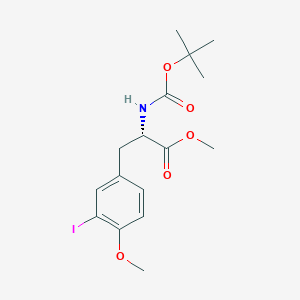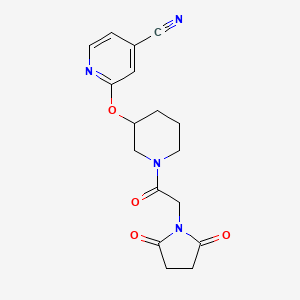
2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is related to a broader class of chemicals involving pyrrolidine, piperidine, and hexamethylenimine derivatives, which can be prepared via Michael condensation followed by saponification and ring closure. These compounds, including aminoalkylated phenyl-dioxo-piperidines, exhibit significant chemical reactivity and potential for parasympathicolytic action (Tagmann, Sury, & Hoffmann, 1952).
Applications in Medicinal Chemistry
- A series of anti-acetylcholinesterase (anti-AChE) inhibitors has been developed, showcasing the importance of structural analogues in enhancing potency against AChE. Indanone derivatives, related to the chemical structure , have shown potent anti-AChE activity, indicating the potential for therapeutic applications (Sugimoto et al., 1995).
Redox Potential and Antioxidant Activity
- The redox potentials of cyclic nitroxides, including pyrrolidine and piperidine derivatives, have been explored. These studies contribute to understanding the influence of structural elements on redox behavior, which is crucial for designing antioxidants and other reactive molecules (Blinco et al., 2008).
Novel Nitroxyl Radicals Development
- Research into piperidine and pyrrolidine nitroxyl radicals aims to develop antioxidants, contrast agents, and polymerization mediators with enhanced stability and reactivity. These studies highlight the importance of structural modifications to improve resistance to reduction by reductants like ascorbic acid (Kinoshita et al., 2009).
Heterocyclic Chemistry and Bioactive Molecule Modification
- The chemical is part of efforts to synthesize and modify bioactive molecules, such as in the development of homo-N-nucleosides modified with isoxazolines or isoxazoles. These modifications aim at producing compounds with potential biological activities, including lipid peroxidation inhibition (Balalas et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests that it may interact with proteins, possibly serving as a protein crosslinker . .
Mode of Action
It is suggested that the compound could react with certain proteins, potentially modifying lysine residues . This could alter the protein’s function, leading to changes in cellular processes.
Propiedades
IUPAC Name |
2-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-9-12-5-6-19-14(8-12)25-13-2-1-7-20(10-13)17(24)11-21-15(22)3-4-16(21)23/h5-6,8,13H,1-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKFBQFKAZZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
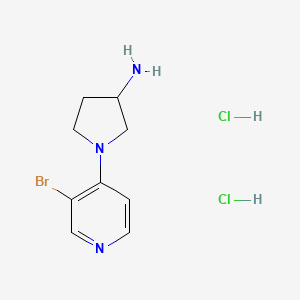
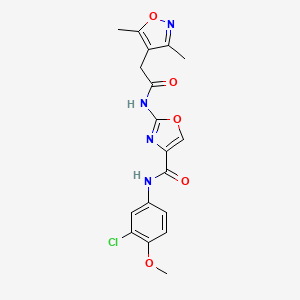
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
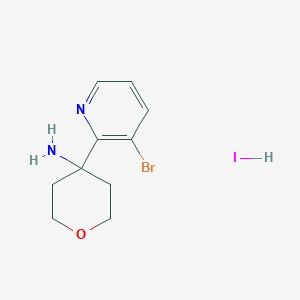
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)


